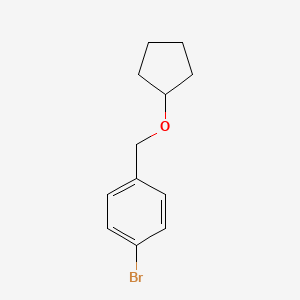

4-Bromobenzyl cyclopentyl ether

Description

BenchChem offers high-quality 4-Bromobenzyl cyclopentyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromobenzyl cyclopentyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-bromo-4-(cyclopentyloxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXUQESZSCMBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Chemical Context and Significance of 4 Bromobenzyl Cyclopentyl Ether

Contextualization within Organic Synthesis of Ethers and Halogenated Compounds

The synthesis of ethers is a fundamental process in organic chemistry, with several established methods. The most versatile and widely used method for preparing unsymmetrical ethers like 4-Bromobenzyl cyclopentyl ether is the Williamson ether synthesis. britannica.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. masterorganicchemistry.comlibretexts.org In the case of 4-Bromobenzyl cyclopentyl ether, this would typically involve reacting sodium cyclopentoxide (the alkoxide) with 4-bromobenzyl bromide (the alkyl halide). For this reaction to be efficient, the alkyl halide should be primary, like 4-bromobenzyl bromide, to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

The synthesis of the necessary precursors is also a key aspect. The cyclopentoxide is readily formed by treating cyclopentanol (B49286) with a strong base such as sodium hydride. youtube.com The other precursor, 4-bromobenzyl bromide, is itself a halogenated compound. The synthesis of such aryl halides often involves electrophilic aromatic substitution. numberanalytics.com For instance, 4-bromotoluene (B49008) can be brominated at the benzylic position using elemental bromine and light irradiation to produce 4-bromobenzyl bromide. prepchem.com The halogen atom on the aromatic ring is a crucial functional group, serving as a versatile handle for further chemical modifications. thieme-connect.com The presence of halogenated aromatic compounds is significant in various fields, including pharmaceuticals and materials science. numberanalytics.comthieme-connect.com

| Property | Value |

| IUPAC Name | 1-bromo-4-(cyclopentyloxymethyl)benzene |

| Molecular Formula | C12H15BrO |

| Molecular Weight | 255.15 g/mol |

| CAS Number | 1250422-35-5 |

| A data table showing key properties of 4-Bromobenzyl cyclopentyl ether. nih.govechemi.com |

Foundational Relevance of Bromobenzyl Ethers in Synthetic Chemistry

Bromobenzyl ethers, as a class of compounds, hold considerable importance in synthetic organic chemistry. The benzyl (B1604629) ether moiety is frequently employed as a protecting group for alcohols. youtube.com This is because benzyl ethers are stable under a wide range of reaction conditions but can be selectively cleaved when needed, typically through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). youtube.com This selective removal allows chemists to unmask the alcohol functional group at a desired stage in a complex synthesis without affecting other functional groups. youtube.com

Ii. Synthetic Methodologies for 4 Bromobenzyl Cyclopentyl Ether

Direct Etherification Protocols

Direct methods for the formation of the C-O-C ether bond are often favored for their atom economy and procedural simplicity. These typically involve the reaction between a derivative of the 4-bromobenzyl group and a cyclopentyl-containing precursor.

The most prominent and widely applicable method for the synthesis of unsymmetrical ethers like 4-Bromobenzyl cyclopentyl ether is the Williamson ether synthesis. wikipedia.orglibretexts.org This method is based on an S-N-2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For the synthesis of the target molecule, two main variations are plausible:

Route A: The reaction of sodium or potassium cyclopentoxide with 4-bromobenzyl bromide.

Route B: The reaction of the sodium or potassium salt of 4-bromobenzyl alcohol with a cyclopentyl halide or sulfonate.

Due to the primary nature of the benzylic carbon in 4-bromobenzyl bromide, it is an excellent electrophile for S-N-2 reactions, minimizing the potential for competing elimination reactions. masterorganicchemistry.com Conversely, cyclopentyl halides are secondary and can undergo elimination under strongly basic conditions. Therefore, Route A is generally the preferred and more efficient pathway. masterorganicchemistry.com

The cyclopentoxide nucleophile is typically prepared in situ by treating cyclopentanol (B49286) with a strong base such as sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.com The subsequent addition of 4-bromobenzyl bromide leads to the formation of the desired ether. A similar protocol has been successfully employed for the synthesis of 4-bromobenzyl methyl ether, where 4-bromobenzyl alcohol is treated with sodium hydride and then methyl iodide. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature | Reference (Analogous) |

| Cyclopentanol | 4-Bromobenzyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 50 °C | masterorganicchemistry.comnih.gov |

| 4-Bromobenzyl alcohol | Cyclopentyl bromide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 50 °C | masterorganicchemistry.com |

Reductive etherification provides an alternative direct route to ethers, starting from an aldehyde and an alcohol. In the context of synthesizing 4-Bromobenzyl cyclopentyl ether, this would involve the reaction of 4-bromobenzaldehyde (B125591) with cyclopentanol in the presence of a reducing agent. This method avoids the use of strong bases and alkyl halides.

The reaction typically proceeds via the formation of a hemiacetal intermediate from the aldehyde and alcohol, which is then reduced. Various catalytic systems can be employed for this transformation. For instance, iron(III) chloride has been shown to catalyze the reductive etherification of carbonyl compounds with triethylsilane and an alkoxytrimethylsilane, yielding the corresponding ethers in good yields under mild conditions.

Multistep Synthetic Routes

Multistep syntheses offer greater flexibility, particularly for creating more complex derivatives or when direct methods are not feasible. These routes allow for the strategic construction and modification of different parts of the molecule.

The 4-bromobenzyl group can be synthesized from readily available starting materials. A common precursor is 4-bromotoluene (B49008). prepchem.com The benzylic position of 4-bromotoluene can be halogenated, typically through a free-radical bromination using N-bromosuccinimide (NBS) or elemental bromine under UV irradiation, to yield 4-bromobenzyl bromide. prepchem.com This is a key intermediate for the Williamson ether synthesis as described earlier.

Alternatively, 4-bromobenzyl alcohol can be prepared by the reduction of 4-bromobenzoic acid or its esters. nih.gov This alcohol can then be used in either the Williamson synthesis (after conversion to the alkoxide) or in reductive etherification protocols.

| Starting Material | Reagents | Product | Typical Yield | Reference |

| 4-Bromotoluene | Bromine, UV light | 4-Bromobenzyl bromide | 65% | prepchem.com |

| 4-Bromobenzoic acid | Borane dimethyl sulfide (B99878) complex | 4-Bromobenzyl alcohol | 93-95% | nih.gov |

While the parent 4-Bromobenzyl cyclopentyl ether is achiral, the introduction of substituents on the cyclopentyl ring would create stereocenters. The stereoselective synthesis of substituted cyclopentanes is a well-developed area of organic chemistry. nih.gov For instance, electrophilic additions to substituted cyclopentenes can proceed with high diastereoselectivity, influenced by existing substituents on the ring. nih.gov

In a multistep approach, a pre-functionalized and stereochemically defined cyclopentanol could be used in a Williamson ether synthesis with 4-bromobenzyl bromide. This would allow for the transfer of the stereochemical information from the cyclopentanol to the final product.

Convergent synthesis is a powerful strategy for the preparation of complex molecules, where different fragments of the target molecule are synthesized separately and then joined together in the later stages. researchgate.net For complex derivatives of 4-Bromobenzyl cyclopentyl ether, one could envisage the separate synthesis of a functionalized 4-bromobenzyl fragment and a functionalized cyclopentyl fragment.

For example, a functionalized 4-bromobenzyl alcohol could be prepared, and in a separate pathway, a complex cyclopentanol derivative could be synthesized. The final ether linkage would then be formed using a reliable method such as the Williamson ether synthesis. This approach is particularly advantageous when multiple variations of either fragment are desired, as it allows for the rapid generation of a library of related compounds.

Iii. Reactivity and Chemical Transformations of 4 Bromobenzyl Cyclopentyl Ether

Functionalization at the Aryl Bromide Moiety

The carbon-bromine bond in 4-bromobenzyl cyclopentyl ether is the primary site of chemical reactivity, enabling a range of functionalization reactions. These transformations can be broadly categorized into transition metal-catalyzed cross-coupling reactions, the formation of organometallic intermediates, and radical processes.

Transition metal catalysis offers a powerful and versatile methodology for forming new bonds at the aryl bromide position. Palladium and nickel complexes are among the most common catalysts employed for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comnih.gov For 4-bromobenzyl cyclopentyl ether, this reaction allows for the substitution of the bromine atom with a variety of alkyl, vinyl, or aryl groups. youtube.com

The generally accepted catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, forming a palladium(II) intermediate. youtube.com This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

A typical reaction setup would involve reacting 4-bromobenzyl cyclopentyl ether with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate (B84403) in a solvent system like toluene, water, or dimethylformamide. uwindsor.cayoutube.com

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|

The Negishi coupling reaction provides an alternative and powerful method for carbon-carbon bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.org Nickel catalysis has gained prominence, particularly for its effectiveness in forming alkyl-alkyl bonds. rsc.org In the context of 4-bromobenzyl cyclopentyl ether, a Negishi coupling would involve its reaction with an organozinc reagent.

The mechanism of nickel-catalyzed Negishi couplings can differ from the typical palladium-catalyzed cycle and may involve different nickel oxidation states. rsc.org These reactions are valued for their ability to proceed under mild conditions and tolerate a range of functional groups. nih.gov For instance, a nickel-based system like NiCl₂·glyme/terpyridine can catalyze the coupling of alkylzinc reagents with halides at room temperature. nih.gov The use of nickel catalysts can be particularly advantageous in overcoming issues like β-hydride elimination that can be problematic in some palladium-catalyzed systems with secondary alkyl nucleophiles. nih.gov

Table 2: Example of a Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is effective for creating carbon-carbon bonds between alkyl, vinyl, or aryl groups. wikipedia.org The reaction of 4-bromobenzyl cyclopentyl ether with a Grignard reagent, such as phenylmagnesium bromide, under nickel or palladium catalysis would yield the corresponding coupled product. wikipedia.orgnih.gov

The catalytic cycle for the Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst and reaction conditions can be crucial for the success of the coupling, especially for preventing side reactions. nih.govnih.gov

Table 3: Example of a Kumada Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

|---|

The aryl bromide functionality of 4-bromobenzyl cyclopentyl ether can be converted into highly reactive organometallic intermediates, such as Grignard reagents and organolithium species. These intermediates are powerful nucleophiles and strong bases, widely used in organic synthesis. sigmaaldrich.comlibretexts.org

Formation of a Grignard reagent involves the reaction of 4-bromobenzyl cyclopentyl ether with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comwikipedia.orglibretexts.org The magnesium inserts into the carbon-bromine bond to form 4-(cyclopentylmethoxymethyl)phenylmagnesium bromide. wikipedia.org This reaction is often initiated by a small amount of iodine and is sensitive to moisture and air. wikipedia.orgalfredstate.edu

Similarly, an organolithium reagent can be prepared by reacting 4-bromobenzyl cyclopentyl ether with two equivalents of lithium metal, typically in a hydrocarbon solvent like hexane (B92381) or pentane. libretexts.orgmasterorganicchemistry.com This results in the formation of 4-(cyclopentylmethoxymethyl)phenyllithium. Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.orgwikipedia.org

These organometallic intermediates can then be used in a wide array of subsequent reactions, such as nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols, or reaction with carbon dioxide to form carboxylic acids. libretexts.orgyoutube.com

Table 4: Formation of Organometallic Intermediates

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| 4-Bromobenzyl cyclopentyl ether | Mg | THF | 4-(Cyclopentylmethoxymethyl)phenylmagnesium bromide |

The carbon-bromine bond in 4-bromobenzyl cyclopentyl ether can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by radical initiators, photochemically, or through single-electron transfer from a metal. utexas.eduutdallas.edu

For instance, the reaction of aryl halides with reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) can lead to the reductive dehalogenation of the aryl bromide, replacing the bromine atom with a hydrogen atom. libretexts.org The mechanism proceeds via a radical chain reaction. libretexts.org

The formation of Grignard reagents is also believed to involve radical intermediates formed at the surface of the magnesium metal. alfredstate.edu These radical species can participate in side reactions such as dimerization. alfredstate.edu The reactivity of the C-Br bond in radical reactions follows the order of C-I > C-Br > C-Cl, making aryl bromides suitable substrates for such transformations. libretexts.org

Table 5: Example of a Radical Dehalogenation Reaction

| Reactant | Reagent | Initiator | Solvent | Product |

|---|

Transition Metal-Catalyzed Cross-Coupling Reactions

Chemical Modifications of the Cyclopentyl Ring

The cyclopentyl ring of 4-bromobenzyl cyclopentyl ether can also be a site for chemical transformations, allowing for the introduction of new functional groups or the construction of more complex structures.

The cyclopentyl ring, being a saturated hydrocarbon, can undergo functionalization through various methods, most notably free-radical reactions. nih.gov

Free-Radical Halogenation: Free-radical halogenation with chlorine or bromine in the presence of UV light can introduce halogen atoms onto the cyclopentyl ring. youtube.com The reaction is typically not very selective, leading to a mixture of mono- and poly-halogenated products at different positions on the ring. However, the presence of the ether oxygen can influence the regioselectivity of the reaction.

Oxidation: Oxidation of the cyclopentyl ring can lead to the introduction of hydroxyl or carbonyl groups. researchgate.netmasterorganicchemistry.com Various oxidizing agents can be employed for this purpose. For instance, strong oxidizing agents can lead to ring-opening, while milder conditions might allow for the formation of cyclopentanol (B49286) or cyclopentanone (B42830) derivatives.

Derivatization of Functional Groups: If functional groups are introduced onto the cyclopentyl ring, they can be further derivatized. For example, a hydroxyl group can be converted into esters, ethers, or other functional groups through standard organic transformations.

While not a reaction of 4-bromobenzyl cyclopentyl ether itself, cycloaddition reactions are a powerful tool for the synthesis of the cyclopentyl ring system. wikipedia.org These methods can be used to prepare derivatives of 4-bromobenzyl cyclopentyl ether with various substituents on the five-membered ring.

[3+2] Cycloaddition: The [3+2] cycloaddition is a common method for constructing five-membered rings. For example, the reaction of an allyl cation or a trimethylenemethane (TMM) precursor with an alkene can lead to the formation of a cyclopentane (B165970) ring.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. nih.gov This reaction is highly valuable for the synthesis of functionalized cyclopentenones, which can then be further modified to obtain saturated cyclopentyl derivatives.

Diels-Alder Reaction followed by Ring Contraction: A five-membered ring can also be obtained through a ring contraction of a six-membered ring. For instance, a Diels-Alder reaction can be used to form a cyclohexene (B86901) derivative, which can then undergo a Favorskii rearrangement or a similar ring contraction to yield a cyclopentane derivative. capes.gov.br

Vi. Synthesis and Reactivity of Analogues and Derivatives of 4 Bromobenzyl Cyclopentyl Ether

Structural Analogues with Modified Aromatic Moieties

Altering the nature and position of substituents on the benzene (B151609) ring has a profound impact on the molecule's reactivity.

The reactivity of the benzylic position and the aromatic ring is heavily influenced by the electronic properties of the substituent on the ring. These effects can be broadly categorized as inductive effects and resonance effects. The bromine atom in the parent compound, 4-bromobenzyl cyclopentyl ether, is an electron-withdrawing group via induction and a weak deactivator for electrophilic aromatic substitution. lumenlearning.com

Substituents can either donate or withdraw electron density, which in turn affects the stability of reaction intermediates. lumenlearning.com For instance, in reactions involving the formation of a carbocation at the benzylic position (an S_N1-type solvolysis), electron-donating groups (EDGs) stabilize the intermediate, increasing the reaction rate. researchgate.net Conversely, electron-withdrawing groups (EWGs) destabilize this carbocation, slowing the reaction. For electrophilic aromatic substitution, EDGs activate the ring and direct incoming electrophiles to the ortho and para positions, while EWGs deactivate the ring and direct to the meta position. libretexts.org

A summary of these effects is presented in the table below.

| Substituent (Y) at para-position | Electronic Effect | Predicted effect on S_N1 Reactivity at Benzyl (B1604629) Position (relative to Y=Br) | Predicted effect on Electrophilic Aromatic Substitution (relative to Y=Br) |

| -OCH₃ (Methoxy) | Strong EDG (Resonance) | Increase | Strong Activation |

| -CH₃ (Methyl) | Weak EDG (Inductive) | Increase | Activation |

| -H (Hydrogen) | Neutral Reference | Slight Increase | Slight Activation |

| -Cl (Chloro) | EWG (Inductive) | Slight Decrease | Deactivation |

| -NO₂ (Nitro) | Strong EWG (Resonance & Inductive) | Decrease | Strong Deactivation |

This table presents predicted trends based on established principles of physical organic chemistry.

The position of the bromine atom on the aromatic ring also gives rise to structural isomers, such as 3-bromobenzyl cyclopentyl ether and 2-bromobenzyl cyclopentyl ether. guidechem.com The synthesis of these isomers typically follows the same Williamson ether synthesis pathway used for the 4-bromo analogue. For example, 3-bromobenzyl cyclopentyl ether can be prepared by reacting 3-bromobenzyl alcohol or 3-bromobenzyl bromide with the sodium salt of cyclopentanol (B49286) (sodium cyclopentoxide). chemicalbook.comyoutube.com

The reactivity of these isomers differs due to the altered electronic and steric environment.

3-Bromobenzyl Cyclopentyl Ether : The bromine atom is in the meta position. Its electron-withdrawing inductive effect is still present, but it cannot exert a resonance effect on the benzylic position. This generally results in slightly different reactivity compared to the para isomer in reactions sensitive to resonance stabilization.

2-Bromobenzyl Cyclopentyl Ether : The bromine atom is in the ortho position, in close proximity to the benzyloxy-cyclopentyl group. This introduces a significant steric effect, which can hinder the approach of reagents to the benzylic position.

Structural Analogues with Modified Cycloalkyl Moieties

Replacing the cyclopentyl group with other alicyclic or functionalized cycloalkyl moieties generates another class of analogues.

Analogues where the cyclopentyl ring is replaced by other cycloalkanes, such as cyclohexyl, are known. 4-Bromobenzyl cyclohexyl ether is a documented compound that can be synthesized via the Williamson ether synthesis from 4-bromobenzyl bromide and cyclohexanol. guidechem.comnih.gov The primary difference between cyclopentyl and cyclohexyl ethers lies in the conformation and ring strain of the alicyclic group. The cyclohexyl group exists predominantly in a stable chair conformation, which can influence the steric environment around the ether oxygen.

| Alicyclic Group | Corresponding Ether Name |

| Cyclopropyl (B3062369) | 4-Bromobenzyl cyclopropyl ether |

| Cyclobutyl | 4-Bromobenzyl cyclobutyl ether |

| Cyclohexyl | 4-Bromobenzyl cyclohexyl ether |

| Cycloheptyl | 4-Bromobenzyl cycloheptyl ether |

Introducing functional groups onto the cyclopentyl ring creates derivatives with expanded synthetic potential. While specific literature on functionalized cyclopentyl derivatives of 4-bromobenzyl ether is sparse, their synthesis can be projected from standard organic reactions.

One approach involves starting with a pre-functionalized cyclopentanol. For example, reacting 4-bromobenzyl bromide with 3-ketocyclopentanol would yield a ketone-functionalized ether. This ketone could then serve as a handle for further transformations, such as reduction to an alcohol or conversion to an enamine.

A second, more challenging approach would be the direct functionalization of the cyclopentyl ring in 4-bromobenzyl cyclopentyl ether. This is often difficult to achieve with high selectivity.

Related Ethers in Organic Synthesis

Benzyl ethers are widely used in organic synthesis, primarily as protecting groups for alcohols. The benzyl group is robust under many reaction conditions but can be removed when needed. More specifically, benzyl ethers can undergo oxidation at the benzylic carbon. For instance, related benzyl methyl ethers can be selectively oxidized with N-bromosuccinimide (NBS) to afford either aromatic aldehydes or esters, depending on the reaction conditions. nih.gov This transformation converts a stable ether into a more reactive carbonyl group. nih.gov

Furthermore, the bromo-substituent on the aromatic ring of compounds like 4-bromobenzyl cyclopentyl ether is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This makes these ethers valuable building blocks for constructing more complex molecules.

Vii. Retrosynthetic Analysis and Synthesis Planning for 4 Bromobenzyl Cyclopentyl Ether and Complex Molecules Containing Its Moiety

Strategic Disconnections in the Target Molecule

The initial step in retrosynthetic analysis is to identify strategic bonds within the target molecule, 4-Bromobenzyl cyclopentyl ether, that can be disconnected to simplify the structure.

The most logical and common disconnection for an ether is at the carbon-oxygen (C-O) bond. youtube.comyoutube.com Ethers are typically synthesized via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide in an SN2 reaction. jk-sci.commasterorganicchemistry.comlibretexts.org For 4-Bromobenzyl cyclopentyl ether, there are two possible C-O bond disconnections:

Disconnection A: Breaking the bond between the oxygen and the cyclopentyl group.

Disconnection B: Breaking the bond between the oxygen and the benzyl (B1604629) group.

Disconnection B is generally preferred as it involves a primary benzylic halide, which is highly reactive in SN2 reactions, and a secondary alkoxide. masterorganicchemistry.comlibretexts.org The alternative, Disconnection A, would require a secondary alkyl halide (cyclopentyl bromide) and a benzylic alkoxide. Secondary alkyl halides are more prone to undergoing E2 elimination as a competing side reaction, especially with a strong base like an alkoxide, which would reduce the yield of the desired ether. libretexts.orgyoutube.com

Another potential disconnection is the carbon-bromine (C-Br) bond on the aromatic ring. youtube.com This disconnection would lead to an aryl synthon and a bromine synthon. This approach is less common for the primary synthesis of a molecule like this but is a key strategy in designing more complex molecules where the bromo-substituted ring might be assembled late-stage via cross-coupling reactions or electrophilic aromatic substitution. Disconnecting this bond would suggest a synthesis route starting from benzyl cyclopentyl ether, which would then be brominated.

Identification of Key Synthons and Appropriate Synthetic Equivalents

A synthon is a hypothetical, often charged, fragment resulting from a disconnection. wikipedia.org Since these idealized fragments are often too unstable to be used directly in a chemical reaction, a real chemical compound, known as a synthetic equivalent, is used in its place. wikipedia.orgyoutube.com

The table below outlines the key synthons derived from the strategic disconnections of 4-Bromobenzyl cyclopentyl ether and their corresponding synthetic equivalents.

| Disconnection | Synthon (Idealized Fragment) | Synthetic Equivalent (Real Reagent) |

| Ether Linkage (C-O) | Donor Synthon: Cyclopentoxide anionAcceptor Synthon: 4-Bromobenzyl cation | Donor: Cyclopentanol (B49286) (precursor to the alkoxide)Acceptor: 4-Bromobenzyl bromide wikipedia.org |

| Aryl C-Br Bond | Donor Synthon: 4-(cyclopentyloxymethyl)phenyl anionAcceptor Synthon: Bromine cation (Br⁺) | Donor: 4-(cyclopentyloxymethyl)phenylmagnesium bromide (a Grignard reagent)Acceptor: Molecular Bromine (Br₂) with a Lewis acid catalyst |

Derivation of Forward Synthesis Pathways from Retrosynthetic Analysis

The most direct and efficient forward synthesis pathway is derived from the disconnection of the ether linkage, following the principles of the Williamson ether synthesis. khanacademy.orgyoutube.com

Pathway 1: Williamson Ether Synthesis (Preferred Route)

Formation of the Alkoxide: Cyclopentanol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium hydride (KH), in an aprotic solvent to form the sodium or potassium cyclopentoxide nucleophile. jk-sci.comyoutube.com

Nucleophilic Substitution: The resulting cyclopentoxide ion then reacts with 4-bromobenzyl bromide via an SN2 mechanism. youtube.com The nucleophilic oxygen attacks the benzylic carbon, displacing the bromide leaving group to form the target ether, 4-Bromobenzyl cyclopentyl ether.

The starting materials for this pathway are readily synthesized. Cyclopentanol can be prepared by the hydrogenation of cyclopentene, which itself can be derived from the dehydration of cyclopentanol or from dicyclopentadiene. wikipedia.orgacs.orggoogle.comgoogle.com 4-Bromobenzyl bromide is typically synthesized by the free-radical bromination of 4-bromotoluene (B49008) using bromine and a radical initiator like UV light. prepchem.comguidechem.com

Pathway 2: Synthesis via Bromination (Alternative Route)

An alternative, though likely less efficient, pathway involves first synthesizing benzyl cyclopentyl ether. This can be achieved via a Williamson ether synthesis between sodium benzoxide and cyclopentyl bromide (though this route is susceptible to elimination side products). The resulting benzyl cyclopentyl ether would then undergo electrophilic aromatic bromination. The ether group is an ortho-, para-director, meaning the bromine would be directed to the para position, yielding the final product.

Q & A

Basic: What synthetic methods are recommended for preparing 4-bromobenzyl cyclopentyl ether?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions. A standard approach involves refluxing 4-bromobenzyl bromide with cyclopentanol in the presence of silver oxide (Ag₂O) as a base. This method, adapted from analogous ether syntheses, typically yields 4-bromobenzyl cyclopentyl ether in moderate yields (e.g., 21–29% for similar ethers). Reaction conditions include anhydrous solvents (e.g., ethanol) and prolonged heating (6–12 hours). Post-reaction purification often employs column chromatography or recrystallization .

Advanced: How can the absolute stereochemistry of 4-bromobenzyl cyclopentyl ether derivatives be determined?

Methodological Answer:

X-ray crystallography of derivatives is a gold standard for absolute configuration determination. For example, 4-bromobenzyl ether derivatives can be crystallized and analyzed via single-crystal X-ray diffraction. This technique resolves bond angles and spatial arrangements, enabling unambiguous stereochemical assignment. Prior derivatization (e.g., introducing heavy atoms like bromine) enhances diffraction quality. Complementary techniques like electronic circular dichroism (ECD) may validate results .

Advanced: How does cyclopentyl methyl ether (CPME) influence reaction kinetics when used as a solvent for 4-bromobenzyl ether synthesis?

Methodological Answer:

CPME, a green solvent with low peroxide formation and high boiling point (106°C), improves reaction reproducibility and safety. Its hydrophobic nature minimizes side reactions (e.g., hydrolysis) in moisture-sensitive syntheses. Studies show CPME enhances yields in organometallic reactions (e.g., Grignard) by stabilizing reactive intermediates. For 4-bromobenzyl ethers, CPME’s low polarity may reduce byproduct formation compared to THF or dioxane .

Basic: What analytical techniques are suitable for assessing the purity of 4-bromobenzyl cyclopentyl ether?

Methodological Answer:

- TLC (Rf comparison): Use silica gel plates with ethyl acetate/hexane (1:4) as eluent; visualize under UV or iodine staining.

- HPLC/GC-MS: Quantify impurities using reverse-phase C18 columns (HPLC) or capillary columns (GC-MS) with electron ionization.

- NMR (¹H/¹³C): Confirm structural integrity via characteristic shifts (e.g., aromatic protons at δ 7.2–7.6 ppm, cyclopentyl CH₂ at δ 3.4–3.7 ppm) .

Advanced: How can solvent-free or biphasic systems optimize 4-bromobenzyl ether synthesis?

Methodological Answer:

Solvent-free conditions under microwave irradiation reduce reaction times and improve atom economy. For biphasic systems, CPME-water mixtures enable efficient phase separation, simplifying product isolation. Catalytic systems like NH₄X salts in CPME facilitate acid-catalyzed reactions (e.g., acetalization) with minimal environmental impact. These methods achieve yields comparable to traditional solvents while adhering to green chemistry principles .

Advanced: What mechanistic insights explain the reactivity of 4-bromobenzyl ethers in nitroreduction studies?

Methodological Answer:

Steric and electronic effects dominate reactivity. Bulky cyclopentyl groups hinder enzyme-substrate binding in nitroreductase assays, reducing catalytic efficiency. Conversely, electron-withdrawing bromine substituents enhance electrophilicity at the nitro group, accelerating reduction. Kinetic studies (e.g., Michaelis-Menten analysis) quantify these effects, guiding substrate design for enzymatic applications .

Basic: How should 4-bromobenzyl cyclopentyl ether be stored to ensure stability?

Methodological Answer:

Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber glass containers. Avoid prolonged exposure to light, moisture, or oxidizing agents. Stability tests via accelerated aging (40°C/75% RH for 1 month) can predict degradation pathways (e.g., bromine displacement or ether cleavage) .

Advanced: What role does 4-bromobenzyl cyclopentyl ether play in organometallic catalysis?

Methodological Answer:

The bromine atom serves as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-bromine bond activation, enabling coupling with boronic acids. Cyclopentyl ether’s steric bulk can modulate catalyst turnover and selectivity. Reaction monitoring via in situ IR or NMR spectroscopy provides real-time mechanistic insights .

Advanced: How can computational modeling predict the physicochemical properties of 4-bromobenzyl cyclopentyl ether?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) estimate bond dissociation energies, dipole moments, and solubility parameters. Molecular dynamics simulations model solvent interactions, predicting partition coefficients (logP) and diffusion rates. These tools guide solvent selection and reaction optimization without extensive trial-and-error experimentation .

Basic: What safety precautions are critical when handling 4-bromobenzyl cyclopentyl ether?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste.

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with saline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.